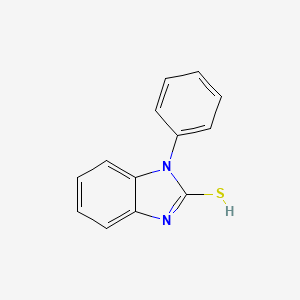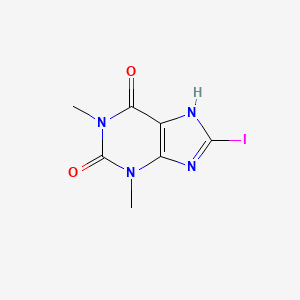
8-Iodotheophylline
Descripción general
Descripción
8-Iodotheophylline is a derivative of theophylline . Theophylline is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . The 8-Iodotheophylline molecule contains a total of 22 bonds .
Molecular Structure Analysis
The 8-Iodotheophylline molecule consists of 7 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, 2 Oxygen atoms, and 1 Iodine atom . It contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 2 double bonds, and 5 aromatic bonds .Aplicaciones Científicas De Investigación
Enhancing Electrical Activity in the CNS :
- 8-Phenyltheophylline (8PT), a related compound, has been studied for its effects on the rat hippocampus. It's more potent than theophylline in enhancing pyramidal cell responses and antagonizing the depression of excitatory postsynaptic potentials induced by cyclohexyladenosine. This suggests its potential use in studying adenosine neuromodulation in the CNS (Corradetti et al., 1984).
Quantum Dots for Live Cells and Imaging :
- Though not directly related to 8-Iodotheophylline, research on quantum dots (qdots) has evolved for biological applications. They are used for high-resolution cellular imaging and long-term in vivo observation, which could potentially intersect with applications involving 8-Iodotheophylline for imaging or therapeutic purposes (Michalet et al., 2005).
Soluble Salts of Theophylline Derivatives :
- Over 30 water-soluble salts of 8-bromotheophylline have been prepared, with some found to be useful as diuretics in certain types of water retention. This indicates the possible physiological applications of theophylline derivatives in medical treatments (Holbert et al., 1955).
Toxicity and Safety in Biomedical Applications :
- The toxicity of uncoated quantum dots (Qdots) made of core/shell CdSe/ZnS can be reduced by coating with inert molecules like PEG. This indicates the importance of surface modifications to reduce toxicity in biomedical applications, which could be relevant for the safe use of 8-Iodotheophylline derivatives (Zhang et al., 2006).
P1-Purinoceptor Antagonism :
- 8-Phenyltheophylline is also noted for its potent P1-purinoceptor antagonistic properties, which could provide insights into developing similar antagonists using 8-Iodotheophylline for therapeutic applications (Griffith et al., 1981).
Free-Radical Oxidation in Renal Injury :
- A study on 7,8-disubstituted derivative of theophylline named benophylline indicates its potential in pharmacological correction of free radical processes in experimental renal damage. This showcases the therapeutic potential of theophylline derivatives in renal conditions (Matviiychuk et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 8-Iodotheophylline, similar to its analogs like Theophylline and 8-Chlorotheophylline , is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in regulating heart rate, sleep, and vasodilation .
Mode of Action
8-Iodotheophylline acts as an antagonist to the adenosine receptor . It blocks the adenosine receptor, preventing adenosine from binding to its receptor . This blockade results in a decrease in neuronal firing, causing an excitatory effect .
Pharmacokinetics
Based on the pharmacokinetics of theophylline , we can infer that 8-Iodotheophylline might have similar properties. Theophylline has an oral bioavailability of 96%, a clearance rate of 3 L/h, a volume of distribution of 35 L, and a half-life of 8 hours . It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Result of Action
The result of 8-Iodotheophylline’s action is primarily seen as an excitatory effect due to its ability to block the adenosine receptor . This can lead to effects such as nervousness, restlessness, insomnia, headache, and nausea .
Propiedades
IUPAC Name |
8-iodo-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFDEBMWZCIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178954 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodotheophylline | |
CAS RN |
24255-56-9 | |
| Record name | Theophylline, 8-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



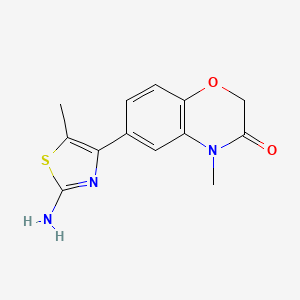
![N-(4-acetylphenyl)-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7754188.png)
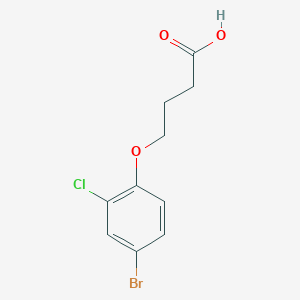
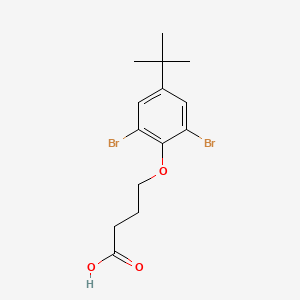
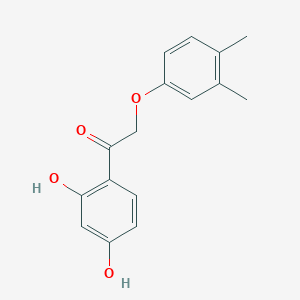
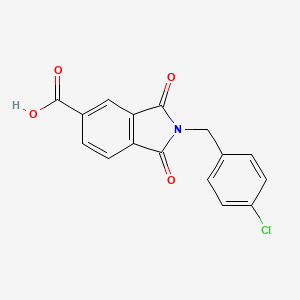
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide](/img/structure/B7754235.png)
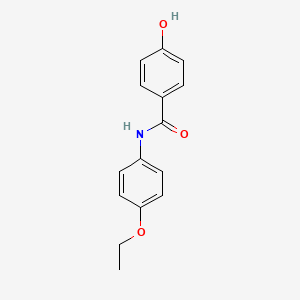
![2-chloro-N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B7754251.png)
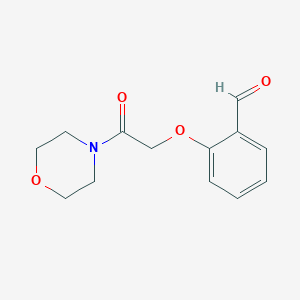
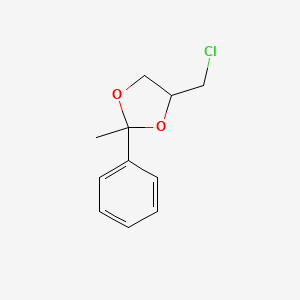
![[2,3,5-Trichloro-6-(dichloromethyl)pyridin-4-yl]hydrazine](/img/structure/B7754280.png)
